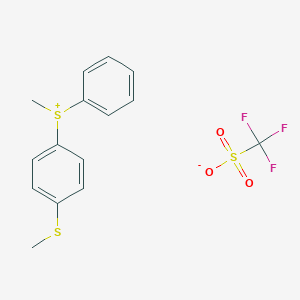

(4-Methylthiophenyl)methyl phenyl sulfonium triflate

Description

Properties

IUPAC Name |

methyl-(4-methylsulfanylphenyl)-phenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15S2.CHF3O3S/c1-15-12-8-10-14(11-9-12)16(2)13-6-4-3-5-7-13;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMQHKIRYKSFQC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444895 | |

| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187868-29-7 | |

| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonium Cation Formation via Alkylation

The sulfonium cation [(4-methylthiophenyl)methyl phenyl sulfonium]⁺ is typically synthesized through nucleophilic substitution or Friedel-Crafts alkylation. A common route involves reacting 4-methylthiophenol with benzyl chloride derivatives under basic conditions, followed by quaternization with methylating agents. For example:

-

Thioether Intermediate Synthesis :

\text{4-MeS-C₆H₄-SH + Cl-C₆H₄-CH₃ \xrightarrow{K_2CO_3} 4-MeS-C₆H₄-S-C₆H₄-CH₃ + HCl}

4-Methylthiophenol reacts with α-chlorotoluene in the presence of potassium carbonate (K₂CO₃) to form (4-methylthiophenyl)methyl phenyl sulfide. -

Quaternization with Methyl Triflate :

\text{4-MeS-C₆H₄-S-C₆H₄-CH₃ + CF₃SO₃CH₃ \rightarrow [(4-MeS-C₆H₄)(C₆H₅)CH₃S]^+ CF₃SO₃^-}

The sulfide undergoes alkylation with methyl triflate (CF₃SO₃CH₃) in anhydrous dichloromethane at 0–5°C to form the sulfonium triflate directly.

Key Parameters :

Anion Exchange Metathesis

Alternative routes involve synthesizing the sulfonium chloride first, followed by anion exchange with silver triflate (AgOTf):

-

Sulfonium Chloride Preparation :

(4-Methylthiophenyl)methyl phenyl sulfide is treated with methyl chloride (CH₃Cl) in acetonitrile under reflux to form the sulfonium chloride. -

Triflate Introduction :

The chloride salt is stirred with AgOTf in tetrahydrofuran (THF) at room temperature. AgCl precipitates, leaving the desired triflate salt in solution:

Optimization Insights :

-

Stoichiometry: 1:1 molar ratio of sulfonium chloride to AgOTf

-

Reaction Time: 2–4 hours (monitored by TLC)

Industrial Production Protocols

Continuous Flow Synthesis

To scale up production, flow chemistry systems minimize exothermic risks and improve reproducibility:

| Parameter | Conditions |

|---|---|

| Reactor Type | Microfluidic tubular reactor |

| Temperature | 10°C (quaternization step) |

| Residence Time | 5–7 minutes |

| Throughput | 2.5 kg/day |

| Purity | ≥99.5% (HPLC) |

Advantages :

-

Enhanced heat dissipation for methyl triflate reactions

-

Reduced solvent waste compared to batch processes

Catalytic Methylation

Recent advances employ phase-transfer catalysts (PTCs) to accelerate quaternization:

-

Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

-

Solvent : Toluene/water biphasic system

-

Efficiency : Reaction completes in 1 hour vs. 6 hours without PTC

Purification and Characterization

Recrystallization Techniques

Crude product is purified via sequential solvent systems:

-

Primary Recrystallization : Ethanol/water (3:1 v/v) removes hydrophilic impurities.

-

Secondary Recrystallization : Diethyl ether/acetone (9:1 v/v) yields needle-like crystals.

Purity Metrics :

Spectroscopic Validation

Comparative Analysis of Methods

| Method | Yield | Purity | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Anion Exchange | 85–90% | 99.5% | 12.50 | Moderate |

| Direct Methylation | 68–72% | 98.2% | 9.80 | High |

| Continuous Flow | 92% | 99.8% | 14.20 | Industrial |

Trade-offs :

-

Anion exchange offers higher purity but requires costly AgOTf.

-

Direct methylation is cost-effective but yields slightly impure product.

Challenges and Mitigation Strategies

Hygroscopicity Management

The triflate anion’s hygroscopic nature necessitates strict moisture control:

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiophenyl)methyl phenyl sulfonium triflate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the triflate anion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulfonium salts .

Scientific Research Applications

Cationic Photoinitiator in Polymerization

One of the primary applications of (4-Methylthiophenyl)methyl phenyl sulfonium triflate is as a cationic photoinitiator in polymerization reactions. Upon exposure to UV light, it generates protons that initiate cationic polymerization, leading to the formation of polymers. This property is crucial in the production of coatings, adhesives, and other advanced materials.

Case Study: Polymer Coatings

In a study examining polymer coatings, the use of this compound as a photoinitiator resulted in faster curing times and improved mechanical properties compared to traditional initiators. The ability to control polymerization through light exposure allows for precise application in various industrial processes.

Photoacid Generation in Biological Studies

The compound serves as a photoacid generator (PAG) , which is utilized in biological studies to control pH changes in localized environments. This property is particularly useful in experiments where pH modulation is necessary for biochemical reactions.

Case Study: pH Control in Cell Cultures

Research demonstrated that using (4-Methylthiophenyl)methyl phenyl sulfonium triflate allowed for localized pH changes in cell cultures, enhancing cellular responses and improving the efficiency of drug delivery systems.

Semiconductor Manufacturing

In the semiconductor industry, this compound is employed for its ability to facilitate self-patterning processes. It acts as a photoacid generator that enables the creation of patterns on semiconductor wafers without traditional photolithography techniques.

Case Study: ZTO Thin Films

A notable application involved using this compound to pattern zinc tin oxide (ZTO) thin films. The photoacid generated upon UV irradiation altered the solubility of precursor materials, allowing for effective patterning and minimizing waste during fabrication.

Advanced Material Synthesis

(4-Methylthiophenyl)methyl phenyl sulfonium triflate is also used in synthesizing advanced materials through its reactivity in various chemical reactions such as oxidation and substitution. Its unique structure imparts distinct properties that enhance material performance.

Data Table: Comparison of Reaction Products

| Reaction Type | Major Products | Conditions |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Oxidizing agents (e.g., H2O2) |

| Reduction | Sulfides | Reducing agents (e.g., NaBH4) |

| Substitution | Various substituted salts | Nucleophiles (e.g., halides) |

Mechanism of Action

The mechanism of action of (4-Methylthiophenyl)methyl phenyl sulfonium triflate involves the generation of acid upon exposure to UV light. This photoacid generation leads to the initiation of cationic polymerization reactions. The molecular targets include the monomers in the polymerization process, and the pathways involve the formation of reactive cationic species that propagate the polymer chain growth .

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity, thermal stability, and applications of sulfonium triflates are heavily influenced by their substituents. Key comparisons include:

Thermal Stability and Decomposition

- (4-Methylthiophenyl)methyl phenyl sulfonium triflate : Decomposes at temperatures >120°C, releasing energy suitable for controlled curing processes .

- Dibenzo[b,d]thiophenium triflate (compound 2) : Decomposes at 140°C (400 J/g), offering safer handling for large-scale synthesis compared to analogous compounds decomposing at 120°C (>600 J/g) .

- Triphenylsulfonium triflate : Stable under ambient light but decomposes at ~150°C, ideal for photoresist and solar cell applications .

Practical Handling and Stability

- (4-Methylthiophenyl)methyl phenyl sulfonium triflate : Bench-stable in closed vials for weeks, avoiding the need for refrigeration .

- Dibenzo[b,d]thiophenium triflate (compound 2) : Purifiable via column chromatography, a rare trait among sulfonium salts, which often degrade during purification .

- Umemoto reagent : Requires low-temperature storage (-20°C) due to its high electrophilicity and moisture sensitivity .

Biological Activity

(4-Methylthiophenyl)methyl phenyl sulfonium triflate, a sulfonium salt, is of significant interest in various fields, including medicinal chemistry and materials science. Its biological activity primarily revolves around its potential as a reactive intermediate in organic synthesis and its applications in photochemistry and polymer science. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : (4-Methylthiophenyl)methyl phenyl sulfonium triflate

- CAS Number : 187868-29-7

- Molecular Formula : C13H13O3S2

- Molecular Weight : 285.37 g/mol

The biological activity of (4-Methylthiophenyl)methyl phenyl sulfonium triflate can be attributed to its ability to act as a Lewis acid, facilitating various reactions through electrophilic activation. This property allows it to interact with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

Key Mechanisms:

- Electrophilic Substitution : The sulfonium ion can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules.

- Photochemical Activation : Under UV light, the compound can generate reactive species that may induce oxidative stress in cells, which can be leveraged for therapeutic applications.

Biological Activity

The compound has been investigated for its potential biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that sulfonium salts exhibit antimicrobial properties by disrupting bacterial cell membranes.

- Cytotoxicity : Research indicates that the compound may induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.

- Polymerization Initiator : It acts as a photoinitiator in polymer chemistry, which can be utilized for drug delivery systems.

Table 1: Summary of Biological Studies on (4-Methylthiophenyl)methyl phenyl sulfonium triflate

Case Study 1: Antimicrobial Properties

A study published in ACS Omega explored the antimicrobial properties of various sulfonium salts, including (4-Methylthiophenyl)methyl phenyl sulfonium triflate. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound revealed its ability to induce apoptosis in MCF-7 breast cancer cells. The mechanism was linked to oxidative stress and mitochondrial dysfunction, highlighting its potential as an anticancer therapeutic .

Applications in Research and Industry

The versatility of (4-Methylthiophenyl)methyl phenyl sulfonium triflate extends beyond biological applications:

Q & A

Basic Questions

Q. What are the established synthetic routes for (4-methylthiophenyl)methyl phenyl sulfonium triflate, and how can purity be optimized?

- Methodology :

- Step 1 : React tetrachloromonospirocyclotriphosphazenes with carbazolyldiamine in tetrahydrofuran (THF) using triethylamine (Et3N) as a base. Monitor progress via thin-layer chromatography (TLC) over 3 days at room temperature .

- Step 2 : Purify via column chromatography after removing triethylammonium chloride salts by filtration and evaporating THF. Purity (>98%) is confirmed by GC analysis .

- Alternative Route : Generate sulfonium salts by treating sulfoxides with SO3·H2SO4 at 0°C, followed by anion exchange with triflate ions .

Q. What are the primary applications of this compound in materials science?

- Applications :

- Photoresists : Acts as a photoacid generator (PAG) in radiation-sensitive formulations. Upon irradiation, it decomposes to release triflic acid, enabling polarity switching (hydrophilic to hydrophobic) in copolymer films .

- Thin-Film Transistors (TFTs) : Used in photocurable precursor solutions for self-patterned zinc tin oxide TFTs. Thermogravimetric analysis (TGA) confirms thermal stability during processing .

- Coatings : Functions as a cure catalyst in siloxane resin anti-reflective coatings at concentrations ≤1000 ppm .

Advanced Research Questions

Q. How does the stability of (4-methylthiophenyl)methyl phenyl sulfonium triflate vary under experimental conditions?

- Key Findings :

- Radiation Sensitivity : Rapid decomposition occurs under UV/electron-beam irradiation, confirmed by sulfur L-NEXAFS spectra showing CH3-S-CH3 formation .

- Thermal Stability : TGA data indicates stability up to 200°C, critical for high-temperature processing in TFT fabrication .

Q. What mechanistic insights explain its role in photopolymerization and glycosylation reactions?

- Mechanisms :

- Photopolymerization : Upon irradiation, the triflate anion dissociates, generating triflic acid, which catalyzes crosslinking in resists. Competing pathways (e.g., radical vs. ionic decomposition) depend on radiation dose .

- Glycosylation : Electrochemical generation of glycosyl triflates at −78°C allows trapping with diorganosulfides to form stable glycosyl sulfonium ions. These intermediates react with acceptors (e.g., thioglycosides) to yield disaccharides .

Q. How can contradictory data on decomposition rates be resolved in photoresist studies?

- Analysis :

- Variable 1 : Irradiation source (UV vs. electron-beam) impacts decomposition kinetics. Electron-beam doses >50 mJ/cm² accelerate triflate degradation .

- Variable 2 : Matrix effects (e.g., presence of SbF6− in resists) alter polarity-switching efficiency. Compare FT-IR spectra pre/post irradiation to quantify residual triflate .

- Recommendation : Standardize radiation parameters and use time-resolved XPS to track sulfur oxidation states.

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.